Hystatin 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hystatin 1, also known as this compound, is a useful research compound. Its molecular formula is C13H11N2Na2O5P and its molecular weight is 352.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Suppression of Hydroxyl Radical (HO- ) Generation in Fenton Reactions

Histatin 1 demonstrates dose-dependent inhibition of HO- formation in Fe²⁺/Cu²⁺-mediated Fenton systems.

Experimental Conditions

-

System : FeSO₄/CuSO₄ + H₂O₂

-

Detection : ESR spin trapping with DMPO

-

Concentrations Tested : 8–32 µM Histatin 1

| Metal Ion | Histatin 1 Concentration (µM) | HO- Signal Reduction (%) |

|---|---|---|

| Fe²⁺ | 8 | 15% |

| Fe²⁺ | 32 | 74% |

| Cu²⁺ | 8 | 22% |

| Cu²⁺ | 32 | 68% |

-

Higher efficacy observed in Fe²⁺ systems compared to Cu²⁺.

-

Mechanism attributed to chelation of free metal ions, preventing their participation in radical generation.

Inactivity in UV-Induced HO- Generation

Histatin 1 does not scavenge HO- directly when radicals are produced via UV irradiation of H₂O₂.

Experimental Conditions

-

System : H₂O₂ + UV irradiation (254 nm)

-

Detection : ESR spin trapping with DMPO

| Histatin 1 Concentration (µM) | HO- Signal Reduction (%) |

|---|---|

| 8 | <5% |

| 32 | <5% |

-

Confirms Histatin 1’s primary role as a metal ion chelator rather than a direct radical scavenger.

Metal Chelation Mechanism

Histatin 1 binds Fe²⁺ and Cu²⁺ through its Zn/Cu-binding motif and cationic amino acid residues.

Key Structural Features :

-

Zn/Cu-Binding Motif : Facilitates coordination with transition metals.

-

Cationic Residues : Lysine and arginine enhance electrostatic interactions.

-

Prevents redox-active metals from catalyzing HO- formation via the Fenton reaction.

-

Does not oxidize Fe²⁺ to Fe³⁺, preserving its chelation capacity.

Inactivity Against Superoxide Radicals (O₂- ⁻)

Histatin 1 shows no inhibitory effect on xanthine oxidase (XO)-mediated O₂- ⁻ generation.

Experimental Conditions

-

System : Xanthine + Xanthine Oxidase (XO)

-

Detection : ESR spin trapping with DMPO

| Histatin 1 Concentration (µM) | O₂- ⁻ Signal Reduction (%) |

|---|---|

| 8 | 0% |

| 32 | 0% |

-

Specificity limited to HO- suppression via metal chelation; no broad-spectrum antioxidant activity against O₂- ⁻.

pH-Dependent Reactivity

Histatin 1’s efficacy varies with pH due to protonation states of its histidine residues.

| pH Range | Chelation Efficiency |

|---|---|

| 5.5–6.5 | High (optimal) |

| >7.5 | Reduced |

-

Histidine imidazole groups lose protons at higher pH, diminishing metal-binding capacity.

Comparative Analysis with Histatin 3 and 5

Histatin 1 shows distinct behavior compared to other histatin isoforms:

| Property | Histatin 1 | Histatin 3 | Histatin 5 |

|---|---|---|---|

| Fe²⁺ Chelation | Moderate | High | High |

| Cu²⁺ Chelation | High | Moderate | Low |

| Direct HO- Scavenging | No | No | No |

-

Variations in amino acid sequences (e.g., histidine/arginine content) dictate metal-binding preferences.

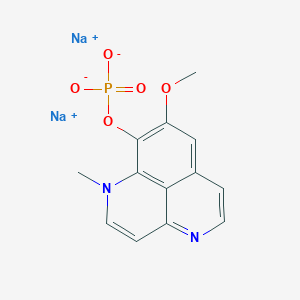

Propriétés

Formule moléculaire |

C13H11N2Na2O5P |

|---|---|

Poids moléculaire |

352.19 g/mol |

Nom IUPAC |

disodium;(11-methoxy-2-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-12-yl) phosphate |

InChI |

InChI=1S/C13H13N2O5P.2Na/c1-15-6-4-9-11-8(3-5-14-9)7-10(19-2)13(12(11)15)20-21(16,17)18;;/h3-7H,1-2H3,(H2,16,17,18);;/q;2*+1/p-2 |

Clé InChI |

SQGCRRVLMGSSAK-UHFFFAOYSA-L |

SMILES canonique |

CN1C=CC2=NC=CC3=CC(=C(C1=C32)OP(=O)([O-])[O-])OC.[Na+].[Na+] |

Synonymes |

hystatin 1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.